N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine
CAS No.: 61472-06-8
Cat. No.: VC17329209
Molecular Formula: C15H17Cl2N5
Molecular Weight: 338.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61472-06-8 |
---|---|
Molecular Formula | C15H17Cl2N5 |
Molecular Weight | 338.2 g/mol |
IUPAC Name | N-(3,5-dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine |
Standard InChI | InChI=1S/C15H17Cl2N5/c1-21-4-6-22(7-5-21)15-3-2-14(19-20-15)18-13-9-11(16)8-12(17)10-13/h2-3,8-10H,4-7H2,1H3,(H,18,19) |
Standard InChI Key | SXCFOUDTMJXCGC-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s empirical formula is C₁₅H₁₆Cl₂N₆, with a molecular weight of 363.24 g/mol. Its structure integrates three key components:
-
A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).
-
A 4-methylpiperazine group attached to the pyridazine ring at position 6.
-
A 3,5-dichlorophenyl group linked via an amine bond at position 3 .
Structural Analogs and Derivatives
Derivatives of 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, such as those modified with phenylaminomethylene groups, have been reported as potent CDK4 inhibitors . The addition of the 3,5-dichlorophenyl moiety likely enhances binding affinity to kinase domains due to hydrophobic interactions and halogen bonding .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the pyridazine ring:
-
Amination at Position 3:
-
Introduction of 4-Methylpiperazine at Position 6:
Example Reaction Scheme:
Purification and Characterization
-
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
-
Characterization:
Physicochemical Properties
Research Trends and Future Directions
Recent patents highlight modifications to the pyridazine scaffold to enhance blood-brain barrier penetration for neuro-oncology applications . Computational studies suggest that fluorination of the dichlorophenyl group could improve metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume